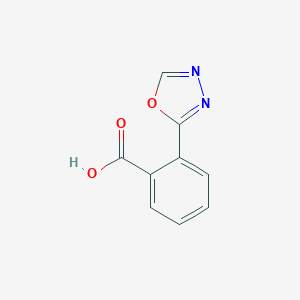

2-(1,3,4-Oxadiazol-2-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJPXIVRXZWYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,3,4 Oxadiazol 2 Yl Benzoic Acid and Its Derivatives

Classical Synthetic Approaches for 1,3,4-Oxadiazole (B1194373) Ring Formation

Traditional methods for constructing the 1,3,4-oxadiazole ring are well-documented and typically involve cyclization reactions of hydrazine derivatives. These foundational techniques remain relevant in many synthetic laboratories.

Cyclization of Hydrazides with Carboxylic Acids or Derivatives

One of the most common and direct routes to 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of acid hydrazides with carboxylic acids or their derivatives, such as acid chlorides. nih.govnih.gov This condensation reaction is typically followed by a dehydrative cyclization step to form the aromatic oxadiazole ring. nih.gov For the synthesis of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid, this would involve reacting a phthalic acid derivative with a suitable hydrazide. The reaction often requires harsh conditions, including elevated temperatures and strong acids, to drive the dehydration process. nih.gov

Intramolecular Dehydration of N,N'-Diacylhydrazines

A widely employed and reliable method for forming the 1,3,4-oxadiazole ring is the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.govbiointerfaceresearch.com These intermediates are first synthesized and then subjected to cyclization using a variety of dehydrating agents. nih.gov This two-stage method allows for the controlled formation of the diacylhydrazine before the final ring-closing step. biointerfaceresearch.com The choice of dehydrating agent is crucial and can influence reaction conditions and yields.

Table 1: Common Dehydrating Agents for N,N'-Diacylhydrazine Cyclization

| Dehydrating Agent | Chemical Formula | References |

|---|---|---|

| Phosphorus Oxychloride | POCl₃ | nih.govmdpi.com |

| Thionyl Chloride | SOCl₂ | nih.govmdpi.com |

| Phosphorus Pentoxide | P₂O₅ | nih.govmdpi.com |

| Polyphosphoric Acid (PPA) | H(HPO₃)nOH | nih.govmdpi.com |

| Sulfuric Acid | H₂SO₄ | mdpi.com |

| Triflic Anhydride | (CF₃SO₂)₂O | nih.govmdpi.com |

Modern and Green Chemistry Synthetic Strategies for Oxadiazole Derivatives

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.govnih.gov Green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com

Microwave-Assisted Synthesis for Enhanced Yields and Reaction Times

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering numerous benefits over conventional heating methods. wjarr.com This technology significantly reduces reaction times, often from hours to minutes, while increasing product yields and purity. wjarr.comjyoungpharm.orgjusst.org The direct interaction of microwave irradiation with the reactant molecules leads to rapid and uniform heating, which can accelerate reaction rates. jyoungpharm.org Microwave irradiation has been successfully applied to various steps in 1,3,4-oxadiazole synthesis, including the condensation of hydrazides with aldehydes and the cyclization of intermediates. wjarr.comnih.govjchemrev.com Solvent-free "dry media" reactions, where reactants are supported on a solid matrix like silica gel, further enhance the green credentials of this method by eliminating the need for volatile organic solvents. wjarr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method | References |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | wjarr.comjusst.org |

| Yield | Moderate to Good | Good to Excellent | nih.govresearchgate.netwjarr.com |

| Energy Consumption | High | Low | researchgate.netmdpi.com |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or in minimal solvent | wjarr.comjyoungpharm.org |

| By-products | Can be significant | Often reduced | nih.govresearchgate.net |

Ultrasound-Mediated Synthetic Methods

Ultrasound-mediated synthesis is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. nih.govmdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. mdpi.com This method has been successfully used for the synthesis of 1,3,4-oxadiazole derivatives under mild conditions. nih.govresearchgate.netresearchgate.net Ultrasound-assisted synthesis is valued for its energy efficiency, shorter reaction times, and its ability to be performed at ambient temperatures, making it a valuable eco-friendly alternative to conventional methods. mdpi.comnih.gov

Application of Green Catalysts in Oxadiazole Formation

In green chemistry, catalysts are employed to increase reaction efficiency while being environmentally benign. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can often be recovered and recycled. researchgate.net A variety of green catalytic systems have been developed for the synthesis of 1,3,4-oxadiazoles.

Visible-light-assisted synthesis represents a novel green approach, using organic dyes or organophotoredox catalysts like eosin Y to facilitate reactions in an aerobic environment. researchgate.net Other notable green catalysts include ceric ammonium nitrate (CAN) with polyethylene glycol (PEG), cesium doped tungstophosphoric acid (CsPW), and reusable copper(II) oxide nanoparticles. researchgate.netorganic-chemistry.orgresearchgate.net Molecular iodine has also been effectively used as a catalyst in solvent-free grinding methods for the one-step synthesis of 1,3,4-oxadiazoles from aryl hydrazides and aromatic aldehydes. tandfonline.com

Table 1: Examples of Green Catalysts in 1,3,4-Oxadiazole Synthesis

| Catalyst | Reaction Type | Advantages |

|---|---|---|

| Molecular Iodine | Oxidative cyclization of N-acyl hydrazones | Solvent-free (grinding), catalytic amounts. tandfonline.com |

| Eosin Y | Organophotoredox catalysis | Visible light, aerobic conditions. researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Oxidative cyclization | Can be used under solvent-free conditions. researchgate.netresearchgate.net |

| Copper(II) Oxide Nanoparticles | Coupling of 1,3,4-oxadiazoles with halides | Reusable catalyst. organic-chemistry.org |

| Cesium Doped Tungstophosphoric Acid (CsPW) | Cyclization | Heterogeneous, recoverable catalyst. researchgate.net |

Mechanochemical Synthesis as an Environmentally Benign Alternative

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding, is an environmentally benign alternative to traditional solvent-based methods. organic-chemistry.org This technique aligns with the principles of green chemistry by significantly reducing or eliminating the need for solvents. nih.govtandfonline.com

A prime example is the one-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles by grinding aryl hydrazides with aromatic aldehydes in a mortar and pestle. tandfonline.com This reaction proceeds at room temperature in the presence of only a catalytic amount of molecular iodine, completely omitting the use of organic solvents. tandfonline.com The N-acyl hydrazone intermediate is formed and undergoes oxidative cyclization in the same pot, streamlining the process and avoiding complex isolation steps. tandfonline.com

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green synthetic chemistry. tandfonline.com This approach not only reduces environmental pollution but can also lead to higher yields and shorter reaction times. nih.govnih.gov Several methods for synthesizing 1,3,4-oxadiazoles have been adapted to solvent-free protocols.

Microwave irradiation is a powerful tool for promoting solvent-free reactions. nih.gov For instance, the cyclization-oxidation of acyl hydrazones with substituted aldehydes can be achieved efficiently in a solvent-free medium under microwave irradiation. nih.gov This method drastically reduces reaction times to minutes, compared to the hours required under conventional reflux conditions. nih.gov Similarly, the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using silica-supported dichlorophosphate can be performed under solvent-free microwave irradiation, offering high yields and a simple work-up. nih.gov Even reactions using traditional reagents like phosphorus oxychloride for the cyclodehydration of N,N′-diacylhydrazines have been shown to produce higher yields under solvent-free conditions compared to reactions run in solvents like toluene. nih.gov

Specific Synthetic Routes Pertaining to this compound and Benzoic Acid-Derived Oxadiazoles

A common and established pathway for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those derived from benzoic acid, begins with a substituted aromatic acid. nih.gov This multi-step process involves the sequential conversion of the initial carboxylic acid into an ester, followed by the formation of a hydrazide, and finally, a cyclization step to yield the target 1,3,4-oxadiazole ring. nih.govresearchgate.net

Esterification of Benzoic Acid Precursors

The initial step in this synthetic sequence is the conversion of a benzoic acid precursor into its corresponding ester. nih.gov Fischer esterification is a widely used method for this transformation, typically involving the reaction of the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like concentrated sulfuric acid. nih.govtcu.edu The reaction is an equilibrium process. tcu.edu To achieve a high yield of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. tcu.edu This esterification serves to activate the carboxyl group for the subsequent reaction. researchgate.net

Formation of Hydrazide Intermediates from Esters

Once the ester is formed and purified, it is converted into a carboxylic acid hydrazide intermediate. nih.govresearchgate.net This is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate. nih.govacs.org The reaction is often carried out in a solvent such as ethanol. nih.gov The resulting acid hydrazide is a key intermediate, poised for the subsequent cyclization to form the oxadiazole ring. nih.gov

Oxidative Cyclization of Hydrazide Derivatives Utilizing Dehydrating Agents (e.g., Phosphorus Oxychloride)

The final and crucial step in forming the 1,3,4-oxadiazole ring is the cyclization of the hydrazide intermediate. nih.gov This is commonly accomplished through an oxidative cyclization or a dehydrative cyclization reaction. nih.govnih.gov A variety of dehydrating agents can be used to effect the cyclization of diacylhydrazines, with phosphorus oxychloride (POCl₃) being a frequently employed reagent. nih.govnih.govresearchgate.net The hydrazide derivative is reacted with another carboxylic acid or its derivative and then cyclized in the presence of the dehydrating agent. nih.gov For instance, an aryl hydrazide can be dissolved in phosphorus oxychloride and reacted with another acid to form the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Other dehydrating agents reported for this purpose include thionyl chloride, phosphorus pentoxide, and polyphosphoric acid. nih.gov

Table 2: General Synthetic Route for Benzoic Acid-Derived Oxadiazoles

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | Benzoic Acid Derivative | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Benzoic Acid Ester |

| 2. Hydrazinolysis | Benzoic Acid Ester | Hydrazine Hydrate | Benzohydrazide |

| 3. Cyclization | Benzohydrazide | Carboxylic Acid/Acyl Chloride, Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted 1,3,4-Oxadiazole |

Direct Reactions of Carboxylic Acids with Specific Reagents (e.g., N-Isocyaniminotriphenylphosphorane)

A prominent and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the direct reaction of carboxylic acids with N-Isocyaniminotriphenylphosphorane (NIITP). nih.govresearchgate.net This approach has gained considerable attention due to its operational simplicity and the ability to generate the oxadiazole core under mild conditions. organic-chemistry.orgtandfonline.com The reaction is versatile and serves as a key step in various one-pot and multi-component strategies for creating a diverse library of 1,3,4-oxadiazole derivatives. organic-chemistry.orgorganic-chemistry.org

The general mechanism for this transformation is initiated by the protonation of the NIITP reagent by the carboxylic acid. researchgate.net This step forms an intermediate that undergoes an intramolecular aza-Wittig reaction. organic-chemistry.orgtandfonline.com The cyclization process results in the formation of the stable 1,3,4-oxadiazole ring and triphenylphosphine oxide as a byproduct. organic-chemistry.org This synthetic route avoids the harsh conditions often associated with traditional cyclodehydration methods for oxadiazole synthesis. researchgate.net

Researchers have successfully employed this methodology in one-pot procedures that combine the oxadiazole formation with a subsequent functionalization step. For instance, a carboxylic acid can be reacted with NIITP to form the monosubstituted oxadiazole in situ, which is then subjected to a copper-catalyzed coupling reaction with reagents like aryl iodides or N-benzoyloxy amines. nih.govorganic-chemistry.orgacs.org This streamlined synthesis-functionalization strategy allows for the efficient construction of complex 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials. nih.govacs.org The reaction has been shown to be tolerant of a wide range of functional groups on both the carboxylic acid and the coupling partner, including (hetero)aryl, alkyl, and alkenyl moieties. nih.govresearchgate.net

The effectiveness of this method is demonstrated by its application in the synthesis of various oxadiazole derivatives from different carboxylic acids. The following table summarizes representative examples of this transformation.

| Carboxylic Acid | Coupling Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzoic acid | Iodobenzene | 1,4-Dioxane | 80 | 3 | 78 | nih.gov |

| 4-Bromobenzoic acid | 1-Iodo-4-methoxybenzene | 1,4-Dioxane | 80 | 3 | 68 | nih.govacs.org |

| 2-Methylbenzoic acid | 1-Bromo-4-iodobenzene | 1,4-Dioxane | 80 | 3 | 69 | nih.gov |

| 4-Bromo-2-methylbenzoic acid | 4-Iodopyridine | 1,4-Dioxane | 80 | 3 | 67 | acs.org |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 2-Iodopyridine | 1,4-Dioxane | 80 | 3 | 55 | acs.org |

| 4-Fluorobenzoic acid | N-(Benzoyloxy)morpholine | 1,4-Dioxane | 80 | 3 | 64 | nih.gov |

Computational and Theoretical Chemistry of 2 1,3,4 Oxadiazol 2 Yl Benzoic Acid and Analogues

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical methods are fundamental in determining the electronic and structural characteristics that govern the behavior of a molecule. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comresearchgate.net For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov DFT studies on various 1,3,4-oxadiazole analogues have shown that the distribution of HOMO and LUMO is often spread across different parts of the molecule, indicating potential for intramolecular charge transfer. nih.gov

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify the reactivity of these compounds. nih.govnih.gov For instance, a compound with a high hardness value is generally less reactive. mdpi.com These theoretical calculations provide valuable insights into the kinetic and thermodynamic stability of the molecules, which is essential for developing new therapeutic agents. frontiersin.orgnih.gov

| Parameter | Definition | Significance | Typical Calculated Values (Illustrative) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with electron-donating ability | -6.0 to -7.5 eV nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron-accepting ability | -1.5 to -3.0 eV nih.gov |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity | ~4.0 to 5.0 eV mdpi.com |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | ~2.0 to 2.5 eV mdpi.comnih.gov |

| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity | ~0.4 to 0.5 eV-1mdpi.comnih.gov |

| Electrophilicity (ω) | ω = μ2 / 2η (where μ is chemical potential) | Measures the ability to accept electrons | Varies with substituents nih.gov |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and extent of crystal packing forces. nih.gov For analogues of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid, this analysis reveals the key interactions that stabilize the solid-state structure.

The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a graphical format. nih.govresearchgate.net Studies on various 1,3,4-oxadiazole derivatives consistently show that the crystal packing is governed by a combination of weak interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.govrsc.org Common contacts observed include H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions, with their relative contributions varying depending on the specific substituents on the molecule. nih.govnih.gov For example, in one 1,3,4-oxadiazole derivative, H···H contacts accounted for the largest contribution to the Hirshfeld surface (47.8%), followed by C···H (20.5%) and N···H (12.4%) interactions. nih.gov This detailed characterization is crucial for understanding polymorphism and other solid-state properties. researchgate.neteurjchem.com

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 47.8 |

| H···C / C···H | 20.5 |

| H···N / N···H | 12.4 |

| H···S / S···H | 7.2 |

| C···C | 4.1 |

| H···O / O···H | 3.5 |

| Other | < 2.0 each |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound focuses on the rotational freedom around the single bond connecting the phenyl and oxadiazole rings. Computational methods are used to perform systematic conformational searches to identify low-energy, stable conformers. nih.gov

Energy minimization calculations help determine the most stable geometric arrangement of the atoms. For related structures, studies have shown that the oxadiazole and adjacent phenyl rings are often nearly coplanar, which suggests a degree of π-electron conjugation between the two ring systems. nih.govnih.gov However, steric hindrance from substituents can lead to twisted conformations. Understanding the potential energy surface and the energy barriers between different conformers is critical, as these factors influence how the molecule can adapt its shape to fit into a biological target's binding site. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling techniques extend beyond quantum mechanics to simulate the interaction of molecules with larger biological systems, providing a bridge between chemical structure and pharmacological activity.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a macromolecular target, such as a protein or enzyme. jetir.orgresearchgate.net This method is extensively used for 1,3,4-oxadiazole analogues to identify potential biological targets and to understand the structural basis of their activity. nih.govnih.govmdpi.com

These compounds have been docked into the active sites of a wide range of enzymes, including kinases (e.g., EGFR, VEGFR2), fatty acid amide hydrolase (FAAH), carbonic anhydrase, and tubulin. mdpi.comresearchgate.netmdpi.comnih.gov The results of docking studies are typically reported as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. ekb.egtandfonline.com Furthermore, these studies elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. mdpi.commdpi.com

| Compound Class | Protein Target (PDB ID) | Docking Score / Binding Energy | Key Interactions Observed | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | VEGFR2 | -45.01 to -48.89 kJ/mol | Not specified | mdpi.com |

| Oxadiazole/Benzimidazole hybrids | EGFR (1M17) | -7.4 to -8.7 kcal/mol | Not specified | ekb.eg |

| 1,3,4-Oxadiazole-2-thione N-Mannich bases | Various therapeutic targets | Not specified | Binding modes analyzed | nih.gov |

| Benzothiazole-Oxadiazole derivatives | Target proteins (1OHY, 1OHV) | Not specified | Multiple H-bond interactions | nih.gov |

| Novel Oxadiazole derivatives | Tubulin | Not specified | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Benzoic acid derivative | Carbonic anhydrase (3FFP) | Not specified | Hydrogen bond, electrostatic, hydrophobic contacts | researchgate.net |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. dntb.gov.uauzh.ch MD simulations are often performed on the most promising poses obtained from docking to assess the stability and dynamic behavior of the ligand-target complex in a more realistic, solvated environment. mdpi.comnih.govphyschemres.org

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex—a stable RMSD plot suggests the ligand remains bound in a consistent pose. nih.gov The Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein upon ligand binding. nih.gov Additionally, the persistence of crucial intermolecular interactions, like hydrogen bonds, is monitored throughout the simulation to confirm that the key binding contacts predicted by docking are maintained over time. dntb.gov.ua Such simulations have been used to confirm the stable binding of 1,3,4-oxadiazole analogues to targets like VEGFR2 and the aromatase enzyme. mdpi.comnih.gov

Virtual Screening Methodologies

Virtual screening has emerged as a powerful tool in computational drug discovery to identify promising lead compounds from large chemical libraries. For derivatives of 1,3,4-oxadiazole, both structure-based and ligand-based virtual screening approaches are utilized to pinpoint potential inhibitors for various biological targets.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. In studies involving 1,3,4-oxadiazole analogues, molecular docking is a key technique. For instance, in the search for aminoacyl-tRNA synthetase (aaRS) inhibitors, a library of designed 1,3,4-oxadiazole-based hybrids was screened by docking them into the active site of the methionyl-tRNA synthetase (MetRS) enzyme. ctu.edu.vnctu.edu.vn This process involves generating a grid box around the active site of the protein and then using algorithms like the Lamarckian genetic algorithm to predict the binding poses and affinities of the ligands. nih.gov The results from these docking studies identified compounds that formed key interactions with amino acid residues in the binding pocket, such as Asp287, Tyr250, and Val473, indicating their potential as inhibitors. ctu.edu.vnctu.edu.vn Similarly, virtual screening of oxadiazole derivatives has been applied to other targets, including the anti-apoptotic Bcl-2 protein, where new hits were discovered that interact with the crucial BH3 binding pocket. nih.gov This methodology has also been employed to evaluate oxadiazole derivatives as potential multi-targeted inhibitors for proteins involved in SARS-CoV-2 infection, such as transmembrane-serine-2 (TMPRSS2) and 3-chymotrypsin-like-protease (3CLpro). researchgate.net

When the 3D structure of the target is unknown, ligand-based virtual screening (LBVS) methods are employed. These techniques use the structural information of known active compounds to identify new molecules with similar properties. While the provided sources focus heavily on structure-based methods for this class of compounds, the principles of LBVS, such as pharmacophore modeling and 2D similarity searching, are standard computational strategies that can be applied to oxadiazole analogues.

The screening process typically involves several stages. Initially, a large database of compounds is docked against the target protein. The top-ranked compounds, based on their predicted binding energies and interactions, are then selected for further analysis. ctu.edu.vn This hierarchical approach allows for the efficient filtering of vast chemical spaces to a manageable number of candidates for experimental validation. For example, a screening of 52 designed structures against MetRS resulted in the identification of 14 compounds with favorable binding energies and interactions. ctu.edu.vn

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,3,4-oxadiazole analogues, 2D and 3D-QSAR studies have been instrumental in understanding their structural requirements for various biological endpoints.

Development of Predictive Models Based on Structural Descriptors

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. The chemical structures are represented by numerical values known as molecular descriptors, which can be constitutional, topological, geometric, or quantum-chemical. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For oxadiazole derivatives, various QSAR models have been developed. Two-dimensional (2D)-QSAR models often employ multiple linear regression (MLR) analysis. For example, a 2D-QSAR model for oxadiazole-ligated pyrrole (B145914) derivatives as anti-tubercular agents used descriptors like chiV3Cluster, XKAverage, T_O_O_5, Rotatable Bond Count, and SdsCHE-index to build a statistically significant model. nih.gov

Three-dimensional (3D)-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of the molecules. These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. manipal.edu For a series of oxadiazole derivatives investigated as multifunctional anti-Alzheimer agents, both CoMFA and CoMSIA methods yielded statistically significant models. rsc.orgnih.govresearchgate.net Another approach, k-nearest neighbor molecular field analysis (kNN-MFA), has also been successfully applied. nih.govnih.gov

The predictive power and robustness of the developed QSAR models are assessed using several statistical parameters. These include the squared correlation coefficient (r²), which measures the goodness of fit; the leave-one-out cross-validated correlation coefficient (q²), which assesses internal predictivity; and the predictive r² (pred_r²), which evaluates the model's ability to predict the activity of an external test set of compounds. nih.govijpsdronline.com

| QSAR Method | Target/Activity | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|

| CoMFA | Anti-Alzheimer | - | 0.692 | 0.6885 | rsc.orgnih.gov |

| CoMSIA | Anti-Alzheimer | - | 0.696 | 0.6887 | rsc.orgnih.gov |

| 2D-QSAR (GA-PLS) | PPARα Activation | 0.8725 | 0.7957 | 0.8136 | nih.gov |

| 3D-QSAR (kNN-MFA) | PPARα Activation | - | 0.7188 | 0.7508 | nih.gov |

| 2D-QSAR | Anti-tubercular | 0.979 | 0.9558 | - | manipal.edu |

| 2D-QSAR (MLR) | ENR Inhibition | 0.9827 | 0.5754 | 0.8392 | nih.gov |

| 3D-QSAR (PLSR) | Antiproliferative | 0.8713 | 0.7445 | 0.8109 | ijpsdronline.com |

Derivation of Mechanistic Interpretations from QSAR Parameters

Beyond prediction, QSAR models offer valuable mechanistic insights into how structural features influence biological activity. The descriptors used in 2D-QSAR models can directly point to important molecular properties. For instance, in the study of oxadiazole-ligated pyrrole derivatives, the descriptor T_O_O_5 highlighted that the presence of an oxygen group at a specific position (R₁) was highly influential for inhibitory activity. nih.gov Similarly, descriptors like SsClcount (number of chlorine atoms attached to a single bond) and SsOHcount (number of hydroxyl groups) in a model for PPARα activators indicated that these specific functional groups significantly contribute to the biological activity. nih.gov

In 3D-QSAR studies, the interpretation is often facilitated by contour maps generated from the CoMFA and CoMSIA analyses. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity. rsc.orgresearchgate.net For example, a model for antiproliferative oxadiazole derivatives showed that steric (S_1278, S_751) and electrostatic (E_307) interactions play a crucial role in determining activity. ijpsdronline.com The contour maps would illustrate where bulky groups are favored or disfavored and where positive or negative electrostatic potentials would be beneficial. By analyzing these maps, researchers can understand the steric, electrostatic, and hydrophobic requirements of the target's binding site, which provides a rational basis for designing new, more potent analogues. rsc.orgresearchgate.netnih.gov This information is critical for optimizing lead compounds in the drug discovery pipeline. manipal.edu

Structure Activity Relationship Sar Studies of 2 1,3,4 Oxadiazol 2 Yl Benzoic Acid Derivatives

General Principles Governing SAR within the 1,3,4-Oxadiazole (B1194373) Scaffold

The 1,3,4-oxadiazole ring is a key pharmacophore that influences the biological activity of the entire molecule. ijpsnonline.com Its derivatives have been reported to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsnonline.comnih.gov The SAR of 1,3,4-oxadiazole derivatives is largely dictated by the nature of the substituents at the C2 and C5 positions.

The electronic properties of the 1,3,4-oxadiazole ring, characterized by its electron-deficient nature, play a crucial role in its interactions with biological targets. This deficiency is due to the presence of two electronegative nitrogen atoms and one oxygen atom. The substituents at the C2 and C5 positions can modulate this electron density, thereby influencing the binding affinity of the molecule to its target. For instance, the introduction of electron-donating groups can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups can further decrease the electron density, which may be favorable for interactions with electron-rich active sites.

Furthermore, the 1,3,4-oxadiazole ring is a rigid and planar system. This structural feature can be advantageous in drug design as it reduces the conformational flexibility of the molecule, leading to a more defined orientation within a binding site and potentially increasing binding affinity and selectivity. The planarity of the ring can also facilitate π-π stacking interactions with aromatic residues in a protein's active site.

Influence of Substituent Effects on Molecular Recognition and Binding Affinity

The biological activity of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid derivatives can be finely tuned by the introduction of various substituents on both the benzoic acid and the 1,3,4-oxadiazole rings. These substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its pharmacokinetics and pharmacodynamics.

Substituents on the Benzoic Acid Ring:

Substituents at the C5 Position of the 1,3,4-Oxadiazole Ring:

The C5 position of the 1,3,4-oxadiazole ring is a key site for modification to explore SAR. The introduction of different aryl or alkyl groups at this position can have a profound effect on the biological activity. For instance, in a series of N-(1,3,4-oxadiazol-2-yl)benzamides, the nature of the substituent on the C5-phenyl ring was found to be crucial for antibacterial activity. nih.gov

The following interactive table illustrates the hypothetical influence of different substituents at the C5 position on a generic biological activity, based on general SAR principles observed in related 1,3,4-oxadiazole series.

| Substituent (R) at C5 | Electronic Effect | Lipophilicity (logP) | Steric Hindrance | Predicted Biological Activity |

| -H | Neutral | Low | Low | Low |

| -CH3 | Electron-donating | Moderate | Low | Moderate |

| -C6H5 | Electron-withdrawing (inductive), Conjugating | High | Moderate | High |

| -4-Cl-C6H4 | Electron-withdrawing | Very High | Moderate | Very High |

| -4-OCH3-C6H4 | Electron-donating | High | Moderate | Moderate to High |

| -4-NO2-C6H4 | Strongly electron-withdrawing | High | Moderate | Potentially High |

This table is for illustrative purposes and the predicted activity can vary depending on the specific biological target.

Stereochemical Considerations and Their Impact on Molecular Interactions

While the core this compound scaffold is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target, as enzymes and receptors are themselves chiral macromolecules.

The introduction of a chiral center, for example, by attaching a substituted alkyl chain with a stereocenter to the C5 position of the oxadiazole ring, would result in enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different binding affinities for a chiral receptor. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even no activity at all. This phenomenon, known as eudismic ratio, is a fundamental concept in medicinal chemistry.

For instance, if a substituent at the C5 position contains a chiral carbon, the (R)- and (S)-enantiomers could orient the rest of the molecule differently within the active site of an enzyme. This differential orientation could affect key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for biological activity. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process for chiral derivatives of this compound.

Conformational Flexibility and its Role in SAR Studies

The rotation around the single bond connecting the C2 of the oxadiazole ring and the phenyl ring of the benzoic acid determines the relative orientation of these two planar systems. This dihedral angle can be influenced by the presence of ortho-substituents on the benzoic acid ring, which can create steric hindrance and restrict rotation. The preferred conformation of the molecule in solution and at the binding site will be the one that minimizes steric clashes and maximizes favorable interactions.

Computational chemistry methods, such as molecular modeling and conformational analysis, can be employed to predict the low-energy conformations of this compound derivatives. These studies can provide valuable insights into the spatial arrangement of key functional groups and help in understanding how different substituents affect the molecule's preferred shape. By correlating the conformational preferences of a series of derivatives with their biological activities, it is possible to build a more comprehensive SAR model. For example, a particular conformation might be required for optimal binding to a receptor, and molecules that can easily adopt this conformation are likely to be more active.

Advanced Applications and Future Research Directions in Chemical Science

Applications in Advanced Materials Science and Engineering

The intrinsic properties of the 1,3,4-oxadiazole (B1194373) core, such as its electron-deficient nature and high photoluminescence quantum yield, make it a prime candidate for applications in optoelectronic materials. rsc.org Researchers have successfully incorporated this moiety into various molecular architectures to create materials with tailored functionalities for light emission, liquid crystal displays, and optical modulation.

Numerous small molecules and polymers containing the 1,3,4-oxadiazole unit have been synthesized and characterized for OLED applications. rsc.org For instance, pyrene-oxadiazole derivatives have been investigated as multifunctional materials, acting as both emitters and electron transporters. acs.org The photophysical properties of these compounds, such as high quantum yields and the potential for delayed fluorescence, make them suitable for high-efficiency OLEDs. acs.orgnih.gov Research has shown that the strategic combination of an electron-accepting 1,3,4-oxadiazole unit with an electron-donating moiety can effectively balance electron and hole currents, leading to strong blue fluorescence. rsc.org

Table 1: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives for OLEDs

| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Role in OLED |

|---|---|---|---|---|

| Thiophene-Oxadiazole bohrium.com | 309–382 nm | Green to Red-Orange | - | Fluorophore |

| Fluorene-Oxadiazole nih.gov | ~302 nm | 356–373 nm | 31% - 91% | Light-Emitting Material |

| Pyrene-Oxadiazole acs.org | - | - | High | Emitter / Electron Transporter |

| Star-shaped Oxadiazole acs.org | - | Blue | 26% (in glassy film) | Emitter |

The rigid and often bent geometry conferred by the 1,3,4-oxadiazole ring makes it an excellent structural component for the design of liquid crystals. beilstein-journals.orgnih.gov Materials incorporating this scaffold exhibit a rich variety of mesophases, including nematic, smectic, and columnar phases. rsc.orgrsc.org The introduction of the oxadiazole unit into the molecular core influences key properties such as thermal stability, mesophase range, and optical anisotropy. tandfonline.com

Table 2: Mesomorphic Properties of 1,3,4-Oxadiazole-Based Liquid Crystals

| Compound Structure | Mesophase Type(s) | Transition Temperature(s) (°C) | Reference |

|---|---|---|---|

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzene with perfluoroalkyl chains | Monotropic Liquid Crystal | 91.6 - 98.9 (on cooling) | beilstein-journals.org |

| Star-shaped Oxadiazole with dodecyl chains (FD12) | Enantiotropic Columnar | Forms a stable glass at room temp. | acs.org |

| Star-shaped Oxadiazole with hexadecyl chains (FD16) | Hexagonal Columnar | Isotropic to LC transition at 188 (on cooling) | acs.org |

| Hockey-stick shaped 1,2,4-oxadiazoles | Smectic C (SmC), Nematic | Lower melting points and wider mesophase range than 1,3,4-isomers | tandfonline.com |

The extensive π-conjugation and the potential to create donor-π-acceptor (D-π-A) systems make 1,3,4-oxadiazole derivatives promising candidates for nonlinear optical (NLO) materials. ias.ac.inresearchgate.net NLO materials can alter the properties of light and are essential for technologies like optical switching and data storage. ias.ac.in The molecular first hyperpolarizability (β), a measure of second-order NLO activity, can be significantly enhanced by connecting electron-donating and electron-accepting groups through a π-conjugated bridge that includes the oxadiazole ring. bohrium.com

Studies employing the hyper-Rayleigh scattering (HRS) technique have measured the dynamic first hyperpolarizability of several 1,3,4-oxadiazole derivatives, confirming their significant NLO response. bohrium.com For instance, a derivative named DiOxaBn-2-Tio was found to have a β value of 226 × 10⁻³⁰ esu, among the highest reported for this class of compounds. bohrium.com Furthermore, the open-aperture z-scan method has been used to identify optical limiting behavior in certain oxadiazole compounds, where the material's transmission decreases with increasing laser intensity, a property valuable for protecting optical sensors. ias.ac.in While research into electrochromic applications is less extensive, the redox-active nature of some oxadiazole-containing conjugated systems suggests potential for development in this area.

Role as Chemical Probes in Biological Research Methodologies

Derivatives of 1,3,4-oxadiazole have been ingeniously designed to function as chemical probes, particularly as fluorescent sensors for detecting specific ions and biomolecules. mdpi.com These probes typically consist of a fluorophore unit containing the oxadiazole ring linked to a receptor site that selectively binds to a target analyte. Upon binding, a distinct change in the fluorescence signal (e.g., enhancement or quenching) is observed, allowing for quantitative detection. acs.orgnih.gov

A common design strategy involves exploiting mechanisms like Photo-induced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). nih.govnih.gov For example, a 1,3,4-oxadiazole-based sensor has been developed for the selective detection of Zn²⁺ ions. rsc.org In its unbound state, the fluorescence is quenched, but upon complexation with Zn²⁺, the quenching mechanism is inhibited, resulting in a prominent "turn-on" fluorescence response. rsc.org This allows for the imaging of Zn²⁺ in living cells. rsc.org Similarly, other sensors have been synthesized for the highly selective detection of Ag⁺, demonstrating the tunability of the oxadiazole scaffold for creating specific molecular recognition tools. nih.gov

Research Perspectives in Medicinal Chemistry (focusing on scaffold design and molecular target interaction principles)

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, favorable pharmacokinetic profile, and its role as a versatile structural motif in drug design. researchgate.netnih.govresearchgate.net Its rigid framework allows for the precise spatial arrangement of pharmacophoric groups, facilitating optimal interactions with biological targets.

The 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities. acs.org This substitution can lead to compounds with improved metabolic stability and oral bioavailability, as the oxadiazole ring is resistant to hydrolytic cleavage by metabolic enzymes. This principle has been applied to the design of inhibitors for a wide range of molecular targets.

The design of molecular inhibitors often leverages the 1,3,4-oxadiazole as a central, rigid linker to connect different recognition elements. For example, in the development of antibacterial agents, the scaffold has been used to link moieties that interact with key amino acid residues in the active site of enzymes like peptide deformylase. nih.gov A series of new 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles were prepared and showed potent activity as inhibitors of antigen-induced histamine (B1213489) release, indicating their potential as antiallergic agents. nih.gov The diverse biological activities reported for this scaffold, including antibacterial, anticancer, and anti-inflammatory properties, stem from its ability to participate in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with protein targets, making it a cornerstone for the rational design of novel molecular inhibitors. researchgate.netnih.govnih.gov

Bioisosteric Replacement Strategies for Functional Groups

In medicinal chemistry, bioisosterism—the strategy of substituting one functional group with another that retains similar biological activity—is a cornerstone of drug design. The 1,3,4-oxadiazole ring has emerged as a highly effective bioisostere for carboxylic acid and ester functionalities. This substitution is often pursued to overcome liabilities associated with carboxylic acids, such as poor membrane permeability, rapid metabolism, and potential toxicity, while preserving the key interactions required for pharmacological activity. nih.govresearchgate.net

The 1,3,4-oxadiazole moiety is particularly advantageous due to its favorable physicochemical properties. It is a heterocyclic, aromatic, and planar system that is chemically and metabolically stable. nih.gov The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carboxylic acid group. mdpi.com This allows it to maintain crucial binding interactions with biological targets. Furthermore, the oxadiazole ring can enhance a molecule's pharmacokinetic profile by improving metabolic stability and modulating lipophilicity. researchgate.net

The following table details examples where the 1,3,4-oxadiazole ring has been employed as a bioisostere, highlighting the resulting pharmacological activity.

| Original Functional Group | Bioisostere | Resulting Compound Class | Observed Pharmacological Activity |

| Carboxylic Acid | 1,3,4-Oxadiazole | Styryl Oxadiazoles | Anti-tubercular nih.gov |

| Ester / Amide | 1,3,4-Oxadiazole | Various Heterocycles | Antirhinovirus, Anticancer nih.govacs.org |

| Carboxylic Acid | 1,3,4-Oxadiazole | Cinnamic Acid Derivatives | Anti-tubercular nih.gov |

This bioisosteric replacement strategy allows medicinal chemists to fine-tune the properties of lead compounds, transforming molecules with promising in vitro activity but poor drug-like properties into viable clinical candidates.

Scaffold Hybridization and Privileged Structures in Compound Design

Scaffold hybridization is a powerful drug design strategy that involves combining two or more pharmacophores or "privileged structures" into a single hybrid molecule. mdpi.com A privileged structure is a molecular framework that is capable of binding to multiple biological targets, and the 1,3,4-oxadiazole ring is considered one such scaffold due to its presence in numerous biologically active compounds. openmedicinalchemistryjournal.comresearchgate.net The goal of hybridization is to create novel chemical entities with enhanced potency, improved selectivity, or a dual mode of action that can address complex diseases like cancer, often associated with drug resistance. researchgate.netnih.gov

The 1,3,4-oxadiazole core is an ideal candidate for this approach because of its synthetic accessibility and its ability to act as a rigid linker connecting different pharmacophoric units. nih.gov By integrating the oxadiazole moiety with other known privileged structures—such as quinoxalines, triazoles, or benzenesulfonamides—researchers have developed potent hybrid agents with a wide spectrum of activities. nih.gov

For example, the hybridization of the 1,3,4-oxadiazole ring with other heterocyclic systems has yielded compounds with significant anticancer properties. researchgate.net These hybrid molecules often exhibit mechanisms of action that are distinct from their individual components, sometimes overcoming resistance to standard therapies. nih.gov The rationale is that the combined scaffolds can interact with multiple pathways or targets involved in disease progression. mdpi.com

The table below presents several examples of hybrid compounds incorporating the 1,3,4-oxadiazole scaffold and their documented biological effects.

| 1,3,4-Oxadiazole Hybridized With | Resulting Hybrid Class | Target/Activity |

| Quinoxaline | Quinoxaline-1,3,4-oxadiazole hybrids | Anticancer (Human Leukemia HL-60) nih.gov |

| 1,2,4-Triazole | 1,2,4-Triazole-1,3,4-oxadiazole hybrids | Antibacterial, Antiparasitic nih.gov |

| Benzenesulfonamide | Benzenesulfonamide-1,3,4-oxadiazole hybrids | Carbonic Anhydrase Inhibition nih.gov |

| Thymol and 1,2,3-Triazole | Triazole-thymol-1,3,4-oxadiazole hybrids | Anticancer (MCF-7, HCT-116, HepG2) nih.gov |

This strategy of molecular hybridization continues to be a fruitful area of research, providing a systematic way to explore new chemical space and develop next-generation therapeutic agents. nih.gov

Emerging Trends and Challenges in Oxadiazole Chemistry Research

The field of 1,3,4-oxadiazole chemistry is continuously evolving, driven by the quest for novel therapeutic agents and functional materials. bohrium.com A significant emerging trend is the development of more efficient and environmentally friendly synthetic methodologies. eurekaselect.com Researchers are moving beyond traditional cyclization methods, which often require harsh dehydrating agents like phosphorus oxychloride, and are exploring green chemistry approaches, including microwave-assisted synthesis. ijpca.org These newer methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact. eurekaselect.com

Another key trend is the application of 1,3,4-oxadiazoles beyond traditional medicinal chemistry. Their unique photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and other photoactive materials. bohrium.comeurekaselect.com Furthermore, their role as versatile building blocks continues to expand into materials science, where they are used as monomers for functional polymers and as corrosion inhibitors. bohrium.com

Despite the progress, several challenges remain in oxadiazole chemistry. A primary hurdle is achieving regioselectivity in the synthesis of unsymmetrically substituted oxadiazoles. The development of synthetic routes that allow for precise control over the placement of different substituents on the heterocyclic ring is an ongoing area of research. bohrium.com

Furthermore, while many oxadiazole derivatives show promising biological activity in vitro, translating this into in vivo efficacy can be challenging. Issues such as poor solubility, unfavorable pharmacokinetic profiles, and potential toxicity can hinder the development of these compounds into clinically useful drugs. researchgate.net Overcoming these challenges requires a multidisciplinary approach, integrating advanced synthetic chemistry with computational modeling and comprehensive biological evaluation to design next-generation oxadiazole derivatives with improved drug-like properties. researchgate.net The continued exploration of structure-activity relationships (SAR) is crucial for rationally designing molecules with enhanced efficacy and selectivity. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 2-(1,3,4-oxadiazol-2-yl)benzoic acid, and how are intermediates characterized?

The compound is commonly synthesized via the aza-Wittig reaction. For example, 2-aminobenzoic acid reacts with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature to yield the oxadiazole ring, with triphenylphosphine oxide as a byproduct . Key intermediates are characterized using IR, H/C NMR, and mass spectrometry. Single-crystal X-ray diffraction confirms coplanarity between the benzoic acid and oxadiazole rings, critical for electronic conjugation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- X-ray crystallography : Determines molecular geometry and coplanarity (e.g., triclinic crystal system with space group) .

- Spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm), while H NMR resolves aromatic and NH protons. C NMR confirms carbonyl and heterocyclic carbons .

- Elemental analysis : Validates purity via C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .

Q. What purification strategies are effective for isolating this compound derivatives?

Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities. Purity is assessed via HPLC (≥95%) or TLC ( consistency) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yields?

- Cyclization : Use POCl or polyphosphoric acid under reflux to enhance ring closure efficiency .

- Hydrolysis : LiOH in aqueous THF selectively cleaves ester groups to carboxylic acids without degrading the oxadiazole .

- Catalysis : Triphenylphosphine in dichloromethane facilitates the aza-Wittig reaction at room temperature, reducing side products .

Q. What computational methods validate the electronic properties of this compound?

Density functional theory (DFT) calculates vibrational frequencies and optimizes geometry, aligning with experimental FTIR and X-ray data. HOMO-LUMO analysis predicts charge transfer efficiency, relevant for photophysical applications .

Q. How are structure-activity relationships (SARs) analyzed for oxadiazole derivatives in biological studies?

- Substitution patterns : Electron-withdrawing groups (e.g., -Cl) at the 5-phenyl position enhance DNA intercalation and cytotoxicity in metal complexes .

- Biological assays : IC values (e.g., Cu complexes: 12–18 µM against HCT-15 cells) correlate with planar aromaticity and ligand-DNA groove binding .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Q. What methodologies determine the acidity constants (pKa) of this compound derivatives?

Potentiometric titration in aqueous-organic solvents (e.g., 30% DMSO) measures pKa values for carboxylic (-COOH, ~2.5–3.5) and phenolic (-OH, ~9–10) protons. UV-Vis titration at varied pH monitors λ shifts for deprotonation events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.